Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, which is known for its diverse biological and chemical properties[_{{{CITATION{{{_1{Ethyl 4-(6-hydroxy-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3 ....
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This interaction results in a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways leads to promising neuroprotective and anti-inflammatory properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The action environment of this compound is primarily within human microglia and neuronal cell models . The compound’s action, efficacy, and stability may be influenced by various environmental factors such as temperature, pH, and the presence of other biochemical substances.
Biochemical Analysis
Biochemical Properties
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole and triazole rings in its structure are known to interact with enzymes involved in oxidative stress responses and metabolic pathways . The piperazine moiety can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity . These interactions can modulate enzyme activity, protein stability, and overall cellular function.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s thiazole and triazole rings can bind to active sites of enzymes, either inhibiting or enhancing their activity . This binding can lead to conformational changes in the enzymes, affecting their function. Additionally, the compound can interact with transcription factors, influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic flux and metabolite levels . The compound can modulate the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates . These interactions can affect overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core. This can be achieved through cyclization reactions involving appropriate precursors such as thioamides and hydrazines[_{{{CITATION{{{2{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchembiomedcentralcom/articles/101186/s13065-019-0559-x){{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Production of reduced thiazole derivatives.
Substitution: Introduction of various substituents on the thiazole ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: It may find use in the development of new materials or chemical processes.
Comparison with Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure but may differ in their substituents.
Piperazine derivatives: Compounds containing the piperazine ring can have varied biological activities.
Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-4-28-20(27)24-11-9-23(10-12-24)16(15-7-5-13(2)6-8-15)17-18(26)25-19(29-17)21-14(3)22-25/h5-8,16,26H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNUTXWVSFZQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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